molecular formula C8H14N2O2S2 B2672179 ethyl N-(thiomorpholine-4-carbothioyl)carbamate CAS No. 126651-69-2

ethyl N-(thiomorpholine-4-carbothioyl)carbamate

Cat. No.: B2672179
CAS No.: 126651-69-2
M. Wt: 234.33
InChI Key: MKHFAXXHDPWDJJ-UHFFFAOYSA-N
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Description

Ethyl N-(thiomorpholine-4-carbothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S2. It is also known by other names such as ethyl (4-thiomorpholinylcarbonothioyl)carbamate and carbamic acid, N-(4-thiomorpholinylthioxomethyl)-, ethyl ester . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of ethyl N-(thiomorpholine-4-carbothioyl)carbamate typically involves the reaction of thiomorpholine with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction

Chemical Reactions Analysis

Ethyl N-(thiomorpholine-4-carbothioyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl N-(thiomorpholine-4-carbothioyl)carbamate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl N-(thiomorpholine-4-carbothioyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring and carbamate group can interact with specific sites on these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Ethyl N-(thiomorpholine-4-carbothioyl)carbamate can be compared with other thiomorpholine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl N-(thiomorpholine-4-carbothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-2-12-8(11)9-7(13)10-3-5-14-6-4-10/h2-6H2,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHFAXXHDPWDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCSCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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